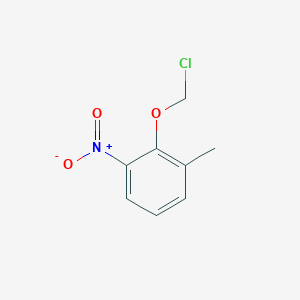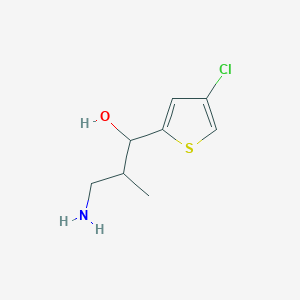
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10ClNOS It is characterized by the presence of an amino group, a chlorothiophene ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophene-2-carbaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations to introduce the hydroxyl group. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorothiophene ring or to convert the amino group to other functional groups.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or deaminated products.
Substitution: Formation of substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group and hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol: Similar structure but lacks the methyl group.
3-Amino-1-(4-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol: Contains an additional methyl group compared to the target compound.
Uniqueness
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group adjacent to the amino and hydroxyl groups can influence its steric and electronic properties, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C8H12ClNOS |
|---|---|
Molekulargewicht |
205.71 g/mol |
IUPAC-Name |
3-amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12ClNOS/c1-5(3-10)8(11)7-2-6(9)4-12-7/h2,4-5,8,11H,3,10H2,1H3 |
InChI-Schlüssel |
PXHOGNBZCPHOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CC(=CS1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
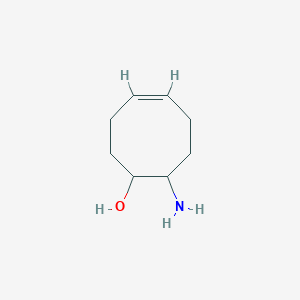
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
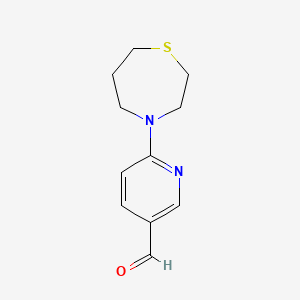

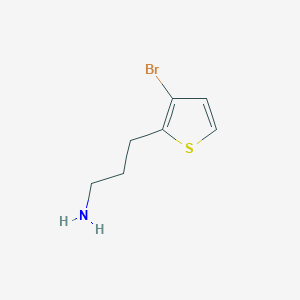
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
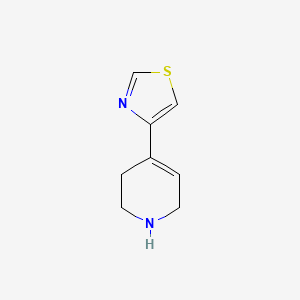
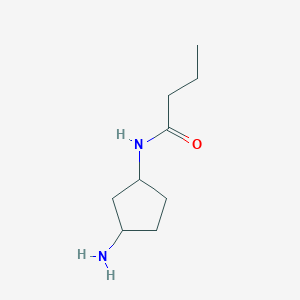
![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
